molecular formula C7H7ClN4 B11910623 (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B11910623
M. Wt: 182.61 g/mol
InChI Key: DYBZDSNIVQNIHT-UHFFFAOYSA-N
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Description

(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. The structure includes:

  • A chlorine substituent at position 6 of the pyridine ring.
  • A methanamine group (-CH₂NH₂) at position 2 of the imidazole ring.

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C7H7ClN4/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2,(H,10,11,12)

InChI Key

DYBZDSNIVQNIHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution followed by reduction of the nitro group to yield 2,3-diaminopyridine . This intermediate is then cyclized using various carboxylic acid derivatives to form the imidazo[4,5-b]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed reactions. For example, a Pd-catalyzed amide coupling reaction can be employed, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is C8H10ClN3C_8H_10ClN_3, with a molecular weight of approximately 185.64 g/mol. Its structure features a chloro-substituted imidazo-pyridine core, which is crucial for its biological activity.

Medicinal Chemistry Applications

2.1 Anticancer Activity
Research indicates that derivatives of imidazo-pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in xenograft models, suggesting that (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may possess similar anticancer effects due to its structural analogies .

2.2 Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for further investigation as an antibiotic agent .

2.3 Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can be achieved through various chemical reactions involving imidazo-pyridine precursors. The ability to modify the side chains allows for the development of derivatives with enhanced biological activity .

A summary of synthetic routes includes:

Synthetic Route Reagents Used Yield (%)
Route AImidazo precursor + chloroalkane75%
Route BImidazo precursor + amine65%

Case Studies

Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models showed that treatment with related imidazo-pyridine compounds resulted in a significant reduction in tumor size compared to controls. This highlights the potential of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine as an anticancer agent .

Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This is crucial for its development as a therapeutic agent .

Mechanism of Action

The mechanism of action of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This pathway is crucial in regulating immune responses and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Substituent Position and Activity
  • Chlorine Position : The target compound’s Cl at C6 (imidazo[4,5-b]pyridine) contrasts with analogs like 4-Chloro-3H-imidazo[4,5-c]pyridin-6-amine, where Cl at C4 alters ring electronics and target specificity .
  • Methyl vs. Isopropyl at C3 :
    • The methyl group in {3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride enhances solubility via dihydrochloride formation .
    • The isopropyl group in (3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine increases lipophilicity, improving membrane permeability and anticancer activity .
Functional Group Effects
  • Methanamine vs.

Physicochemical Properties

Property (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine {3-Methyl analog} dihydrochloride (3-Isopropyl analog)
Molecular Weight 182.61 g/mol 221.09 g/mol 218.30 g/mol
LogP (Predicted) 1.2 -0.5 (dihydrochloride) 2.8
Solubility Moderate (free base) High (salt form) Low

Biological Activity

(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its imidazo-pyridine structure, exhibits various pharmacological effects, including anti-cancer and antimicrobial properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C7H6ClN3O
  • IUPAC Name : (6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol
  • Physical Form : Yellow to brown solid
  • Purity : 95%

The biological activity of (6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is primarily attributed to its interactions with various biological targets:

  • Receptor Antagonism : The compound has been identified as an antagonist of angiotensin II and thromboxane A2 receptors, which play critical roles in cardiovascular and inflammatory responses .
  • Enzyme Inhibition : It inhibits key enzymes such as FLT3 and Aurora kinases, which are involved in cell proliferation and survival pathways. By blocking these enzymes, the compound effectively disrupts cancer cell growth .
  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival .

Anticancer Activity

Research indicates that (6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exhibits significant antiproliferative effects against various cancer cell lines. Below is a summary of findings from several studies:

Cell Line IC50 (µM) Mechanism
NCI-H460 (Lung Cancer)12.5Induces apoptosis
Capan-1 (Pancreatic)15.0Inhibits FLT3/Aurora kinases
MCF-7 (Breast Cancer)10.0Cell cycle arrest

These results suggest that the compound's ability to induce apoptosis and inhibit key signaling pathways contributes to its anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Notable findings include:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
E. coli50Bactericidal
S. aureus30Bactericidal
C. albicans20Fungicidal

These results demonstrate the compound's potential as an antimicrobial agent, particularly against resistant strains .

Case Studies

  • Study on Cancer Cell Lines : A study conducted on NCI-H460 and Capan-1 cell lines demonstrated that treatment with (6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine resulted in significant reductions in cell viability and increased markers of apoptosis after 48 hours of exposure .
  • Antimicrobial Efficacy : In a comparative study against common pathogens, the compound showed superior activity compared to conventional antibiotics, indicating its potential for development into new antimicrobial therapies .

Q & A

Q. What metabolomic approaches are used to identify primary and secondary metabolites of this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) profiles metabolites in microsomal incubations. Neutral loss and precursor ion scans (e.g., m/z 176 for glucuronides) pinpoint Phase I/II metabolites. Stable isotope tracing (¹³C/¹⁵N) differentiates endogenous vs. exogenous signals .

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